molecular formula C11H16N2O3 B8514848 N-isopropyl-2-(p-nitrophenoxy)ethylamine

N-isopropyl-2-(p-nitrophenoxy)ethylamine

Cat. No. B8514848
M. Wt: 224.26 g/mol
InChI Key: FSFWIEYKZYDEAJ-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

2-Isopropylamino-ethanol (5 g, 48 mmol) (Fluka) was added to a cooled (−5° C.) mixture of sodium hydride (5 g, 48 mmol) in N,N-dimethylformamide (200 mL) and stirred for 10 minutes at 0° C., 30 minutes at room temperature, and then 30 minutes at 450° C. After cooling to −1° C., 1-fluoro-4-nitrobenzene (8.21 g, 57.6 mmol) (Aldrich) was added and stirred for 20 minutes at −10° C. and 90 minutes at room temperature. The reaction was adjusted to pH 2 with 6N hydrochloric acid and the mixture extracted with ether (4×100 mL). The aqueous layer was adjusted to pH 9 with 4N sodium hydroxide and extracted with ethyl acetate. (4×100 mL), dried (Na2SO4), filtered and the solution concentrated in vacuo and the residue was dried under high vacuum to give 6.14 g (57%) of isopropyl-[2-(4-nitro-phenoxy)-ethyl]-amine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
8.21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH2:5][CH2:6][OH:7])([CH3:3])[CH3:2].[H-].[Na+].F[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1.Cl>CN(C)C=O>[CH:1]([NH:4][CH2:5][CH2:6][O:7][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)NCCO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
8.21 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes at 0° C., 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 450° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −1° C.
STIRRING
Type
STIRRING
Details
stirred for 20 minutes at −10° C. and 90 minutes at room temperature
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether (4×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(4×100 mL), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.14 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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